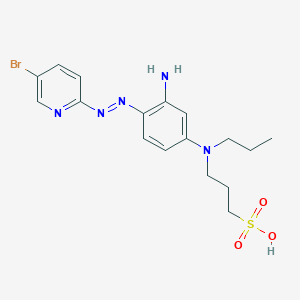
Hernandonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hernandonine is a chemical compound with the molecular formula C18H9NO5 . It has an average mass of 319.268 Da and a monoisotopic mass of 319.048065 Da . It is isolated from the root wood of Hernandia nymphaeifolia .
Synthesis Analysis
Hernandonine has been found to inhibit Ribosomal RNA Synthesis and Tumor Cell Growth . It causes rearrangement of nucleolar proteins consistent with segregation of the nucleolus, a hallmark of RNA Pol. I transcription stress . Furthermore, the compound destabilizes RPA194, the large catalytic protein of RNA Pol. I, in a proteasome-dependent manner and inhibits nascent rRNA synthesis and expression of the 45S rRNA precursor .Molecular Structure Analysis
Hernandonine contains a total of 38 bonds; 29 non-H bonds, 18 multiple bonds, 1 double bond, and 17 aromatic bonds . It also includes 2 five-membered rings, 4 six-membered rings, 2 nine-membered rings, 4 ten-membered rings, 1 twelve-membered ring, 1 ketone (aromatic), and 4 ethers .Chemical Reactions Analysis
Hernandonine has been found to inhibit RNA Polymerase I, which is consistently expanded in multiplying cells to continue the expanded interest for ribosome generation and protein synthesis . This inhibition blocks cancer cell multiplication .Physical And Chemical Properties Analysis
Hernandonine has a molecular formula of C18H9NO5, an average mass of 319.268 Da, and a monoisotopic mass of 319.048065 Da .Aplicaciones Científicas De Investigación
Cancer Treatment Potential
Hernandonine, isolated from the root wood of Hernandia nymphaeifolia, demonstrates promising potential in cancer treatment. A study by Chen, Chen, and Wang (2019) found that hernandonine targets RNA Polymerase I, inhibiting ribosomal RNA synthesis, which is crucial for cancer cell growth. This inhibition leads to rearrangement of nucleolar proteins, destabilization of RPA194, and induction of cellular apoptosis, making it a potential cancer treatment agent (Chen, Chen, & Wang, 2019).
Anti-Inflammatory Properties
A study conducted in 2018 by Wei et al. identified a new aporphine derivative, 3-hydroxyhernandonine, from the root wood of Hernandia nymphaeifolia. This compound, along with hernandonine, showed significant inhibition of superoxide anion production and elastase release in human neutrophils. These findings suggest potential anti-inflammatory applications for hernandonine and its derivatives (Wei et al., 2018).
Cytotoxic Activities
Chen et al. (1996) explored the cytotoxic constituents of Hernandia nymphaeifolia, including hernandonine. This compound exhibited significant cytotoxic activities against various cell lines, highlighting its potential in developing cancer therapeutics (Chen et al., 1996).
Antiplasmodial Activity
The research on Hernandia voyronii, which includes hernandonine, revealed moderate intrinsic antimalarial activity. This study also investigated the synergistic effects of herveline compounds and chloroquine, finding diverse impacts ranging from synergism to antagonism. Such findings could lead to the development of novel antimalarial strategies (Rasoanaivo et al., 1998).
Mecanismo De Acción
Propiedades
Número CAS |
28314-78-5 |
|---|---|
Nombre del producto |
Hernandonine |
Fórmula molecular |
C18H9NO5 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
4,6,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.03,7.016,23.018,22]tricosa-1(23),2(10),3(7),8,12,14,16,18(22)-octaen-11-one |
InChI |
InChI=1S/C18H9NO5/c20-16-9-1-2-10-17(23-6-21-10)13(9)14-12-8(3-4-19-15(12)16)5-11-18(14)24-7-22-11/h1-5H,6-7H2 |
Clave InChI |
QHFWZNALDDSHFJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6 |
SMILES canónico |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6 |
Otros números CAS |
28314-78-5 |
Sinónimos |
11H-(1,3)Benzodioxolo(6,5,4-de)-1,3-benzodioxolo(4,5-g)quinolin-11-one 11H-Bis(1,3)benzodioxolo(6,5,4-de:4',5'-g)quinolin-11-one hernandonine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





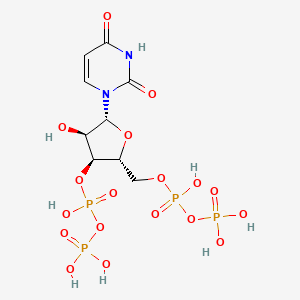
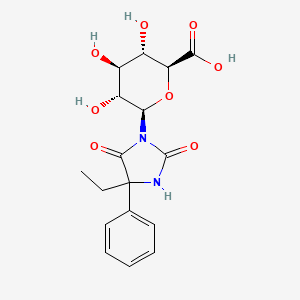
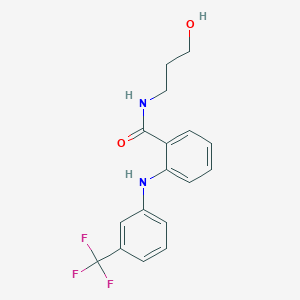

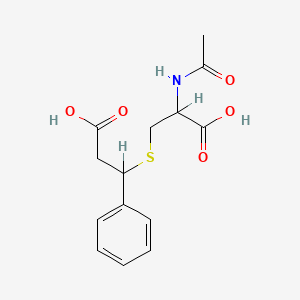
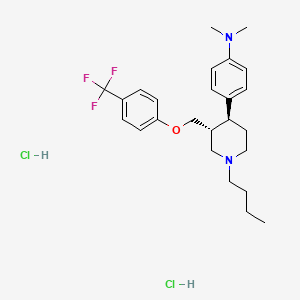
![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)
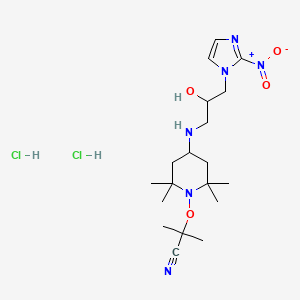

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)
